Sulfothreonine

Description

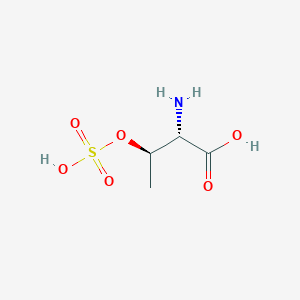

Structure

3D Structure

Properties

CAS No. |

644-44-0 |

|---|---|

Molecular Formula |

C4H9NO6S |

Molecular Weight |

199.18 g/mol |

IUPAC Name |

(2S,3R)-2-amino-3-sulfooxybutanoic acid |

InChI |

InChI=1S/C4H9NO6S/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H,8,9,10)/t2-,3+/m1/s1 |

InChI Key |

SJSQTARGNAQQKY-GBXIJSLDSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OS(=O)(=O)O |

Canonical SMILES |

CC(C(C(=O)O)N)OS(=O)(=O)O |

Origin of Product |

United States |

Differential Fragmentation Behavior:the Stability of the Sulfo and Phospho Groups Under Different Fragmentation Regimes Provides a Robust Method for Differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the de novo structure determination of molecules, including modified amino acids like this compound. It provides detailed information about the chemical environment of each atom and their spatial relationships, which is critical for confirming the structure and assigning its stereochemistry. rsc.org

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. For this compound, the attachment of the strongly electron-withdrawing sulfate (B86663) group (-OSO₃H) to the threonine side-chain oxygen causes a significant downfield shift (to a higher ppm value) for the adjacent protons and carbons compared to unmodified threonine.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (δ) | Rationale |

| ¹H NMR | ||

| Hα | ~4.0 - 4.3 ppm | Downfield shift from standard threonine (~3.6 ppm) due to inductive effect of the sulfate group. |

| Hβ | ~4.8 - 5.2 ppm | Significant downfield shift from standard threonine (~4.2 ppm) as it is directly attached to the sulfated carbon. |

| Hγ (CH₃) | ~1.3 - 1.5 ppm | Minor downfield shift from standard threonine (~1.2 ppm). |

| ¹³C NMR | ||

| Cα | ~59 - 62 ppm | Minor downfield shift from standard threonine (~61 ppm). |

| Cβ | ~75 - 80 ppm | Significant downfield shift from standard threonine (~69 ppm) due to the highly electronegative sulfate group. |

| Cγ (CH₃) | ~19 - 21 ppm | Minimal change from standard threonine (~20 ppm). |

| C' (C=O) | ~171 - 174 ppm | Minimal change from standard threonine (~173 ppm). |

| Note: Predicted values are estimates and can vary based on solvent, pH, and temperature. Standard threonine values are from the Biological Magnetic Resonance Bank (BMRB). |

Stereochemical Assignment: NMR is crucial for assigning the stereochemistry of this compound's two chiral centers (the α- and β-carbons). This is achieved through a combination of techniques:

Coupling Constants (J-coupling): The magnitude of the coupling constant between Hα and Hβ (³J_HαHβ) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring this coupling, the relative stereochemistry (erythro or threo) can be determined.

Nuclear Overhauser Effect (NOE): 2D NMR experiments like NOESY or ROESY detect through-space correlations between protons that are close to each other (<5 Å). wordpress.com By observing NOE cross-peaks, for example between Hα and the γ-methyl protons, the spatial arrangement of the substituents can be mapped, confirming the stereochemical assignment. wordpress.com For complex cases, comparison of experimental NMR data with data predicted for all possible stereoisomers using quantum mechanical calculations can provide a definitive assignment. nih.gov

Chromatographic Separation Techniques for this compound-Containing Molecules

The analytical separation of molecules containing the this compound modification presents significant challenges, primarily due to the physicochemical properties conferred by the sulfate group. This post-translational modification (PTM) introduces a permanent negative charge and substantially increases the hydrophilicity of the parent peptide or protein. Consequently, specialized separation strategies are required to achieve adequate resolution and retention, moving beyond standard analytical protocols. The most prominent techniques employed for this purpose are advanced liquid chromatography (LC) methods and capillary electrophoresis (CE), each offering distinct advantages for handling these highly polar analytes.

Liquid chromatography is a cornerstone of peptide analysis, but standard methodologies are often ill-suited for this compound-containing species. The primary challenge is the extreme hydrophilicity imparted by the sulfate moiety (-SO₃⁻).

Challenges with Conventional Reversed-Phase Liquid Chromatography (RPLC): Standard RPLC utilizes a nonpolar stationary phase (e.g., C18) and separates analytes based on hydrophobic interactions. Highly hydrophilic molecules, such as sulfated peptides, exhibit minimal interaction with the stationary phase. This results in:

Poor Retention: The analyte passes through the column with little to no retention, eluting in or near the solvent front (void volume).

Co-elution: Lack of retention leads to co-elution with other unretained polar compounds and salts, complicating detection and quantification.

Inadequate Resolution: It becomes impossible to separate sulfated peptides from their unmodified, highly hydrophilic precursors or from other polar species in a complex biological matrix.

Specialized LC Approaches: To overcome these limitations, several specialized LC techniques are employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is exceptionally well-suited for highly polar compounds. It employs a polar stationary phase (e.g., bare silica, amide, or diol-based phases) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile. A thin aqueous layer is adsorbed onto the surface of the polar stationary phase. Hydrophilic analytes, like this compound-containing peptides, are retained by partitioning into this aqueous layer. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water concentration), which disrupts the partitioning mechanism and releases the analyte. HILIC provides orthogonal selectivity compared to RPLC and is highly effective for retaining and separating sulfated species.

The following table summarizes and compares these LC approaches for the analysis of sulfated peptides.

| Technique | Separation Principle | Advantages | Challenges |

|---|---|---|---|

| Standard RPLC | Hydrophobic interactions with a nonpolar stationary phase (e.g., C18). | High efficiency for nonpolar to moderately polar peptides. | Extremely poor retention for highly hydrophilic sulfated peptides; co-elution in the void volume. |

| Ion-Pairing RPLC | Forms a neutral, more hydrophobic ion pair between the sulfated analyte and an ion-pairing reagent (e.g., TFA), enabling retention on a nonpolar phase. | Effectively increases retention of sulfated peptides on standard RPLC columns; allows use of established RPLC hardware. | Ion-pairing reagents can cause signal suppression in mass spectrometry (MS); may require re-equilibration. |

| HILIC | Partitioning of the hydrophilic analyte into an aqueous layer adsorbed on a polar stationary phase. | Excellent retention and separation for highly polar and charged compounds like sulfated peptides; orthogonal to RPLC. | Can be sensitive to sample matrix and solvent composition; may exhibit lower loading capacity than RPLC. |

Capillary Electrophoresis (CE) offers a powerful alternative to LC-based methods, particularly for analytes that are challenging to retain chromatographically. CE separates molecules based on their electrophoretic mobility, which is a function of their charge-to-size ratio, within a narrow-bore, buffer-filled capillary under the influence of a high-voltage electric field.

The inherent properties of this compound-containing peptides make them ideal candidates for CE analysis. The sulfate group provides a strong, permanent negative charge at typical analytical pH values (e.g., pH > 2.5). This results in a high charge-to-size ratio and, consequently, a high electrophoretic mobility.

Key Advantages of CE for Sulfated Peptides:

High-Resolution Separation: CE can readily separate sulfated peptides from their non-sulfated counterparts. The addition of the -SO₃⁻ group significantly alters the charge-to-size ratio, leading to a large difference in migration time.

Minimal Sample Consumption: CE requires only nanoliter volumes of sample, making it suitable for analyzing precious or low-abundance biological samples.

Orthogonal Separation Mechanism: Because its separation principle is fundamentally different from chromatography, CE provides a valuable orthogonal dimension of analysis when coupled with LC or used as a confirmatory technique.

CE is particularly effective in resolving complex mixtures of hydrophilic peptides where RPLC and even HILIC may provide insufficient resolution.

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy for Gas-Phase Ion Characterization

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is an advanced mass spectrometry-based technique used to probe the structure and energetics of gas-phase ions. It provides highly specific information that is crucial for the unambiguous identification and characterization of post-translational modifications, including this compound. The technique is typically implemented in ion trapping mass spectrometers (e.g., quadrupole ion traps, FT-ICR).

The process involves isolating a specific ion of interest (e.g., a protonated or deprotonated sulfated peptide) and irradiating it with photons from a tunable infrared laser. When the laser frequency matches a vibrational mode of the ion, the ion absorbs multiple photons, increasing its internal energy. This eventually leads to dissociation, and the resulting fragment ions are detected. An IRMPD spectrum is generated by plotting the fragmentation efficiency as a function of the IR laser wavenumber.

Applications in this compound Analysis:

Isomer Differentiation: IRMPD is exceptionally powerful for distinguishing between isobaric modifications, such as sulfation (-SO₃H) and phosphorylation (-PO₃H₂), which have the same nominal mass (80 Da). The vibrational frequencies of the S=O bonds in a sulfate group are distinct from those of the P=O and P-O bonds in a phosphate (B84403) group. By tuning the IR laser to a frequency selectively absorbed by the sulfate group (e.g., the asymmetric SO₂ stretch), one can induce fragmentation of the sulfated peptide while leaving the phosphopeptide isomer intact. This provides definitive evidence for the presence of this compound over phosphothreonine.

Structural Fingerprinting: The IRMPD spectrum serves as a "fingerprint" of the ion's vibrational structure. The positions and relative intensities of the absorption bands provide detailed information about the location of the modification and the conformation of the peptide backbone in the gas phase.

Characteristic Fragmentation: A hallmark of sulfated peptides in tandem mass spectrometry, including IRMPD, is the facile neutral loss of sulfur trioxide (SO₃; 79.957 Da). IRMPD spectroscopy allows for a detailed study of the energetics of this fragmentation channel. The IRMPD spectrum can reveal the specific vibrational modes (e.g., S-O stretches) that, upon excitation, lead directly to the cleavage of the O-S bond and the neutral loss of SO₃.

The table below highlights key vibrational frequencies used in IRMPD to characterize and differentiate sulfated and phosphorylated species.

| Modification | Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance in IRMPD |

|---|---|---|---|---|

| This compound | -OSO₃⁻ | Asymmetric SO₂ Stretch | ~1250 - 1350 | Strong, characteristic absorption band used for selective excitation and identification of the sulfate group. |

| Symmetric SO₂ Stretch | ~1050 - 1100 | Another diagnostic band confirming the presence of the sulfate moiety. | ||

| Phosphothreonine | -OPO₃²⁻ | Asymmetric PO₃²⁻ Stretch | ~1100 - 1150 | Strong absorption, but spectrally distinct from the primary sulfate band, allowing for isomer differentiation. |

| Symmetric PO₃²⁻ Stretch | ~980 - 1000 | A lower frequency band that helps confirm the identity of the phosphate group. |

Biological Functions and Regulatory Mechanisms of Sulfothreonine

Role of Sulfothreonine as a Protein Post-Translational Modification

The discovery of O-sulfonation on serine and threonine residues has broadened our understanding of the diverse ways in which protein function can be regulated after translation. nih.gov This modification has been identified in a range of eukaryotic organisms, from invertebrates to humans, suggesting a conserved and fundamental role in cellular biology. nih.gov The process is catalyzed by sulfotransferases, which transfer a sulfo group from a donor molecule, typically 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of a threonine or serine residue. This addition of a bulky, negatively charged sulfate (B86663) group can have profound effects on the modified protein.

While direct experimental data on the specific conformational changes induced by this compound is limited, the principles of protein biophysics suggest several potential effects. The introduction of a charged and hydrophilic sulfate group on the protein surface can enhance solubility and may influence interactions with the surrounding solvent. Furthermore, the formation of new intramolecular salt bridges or the disruption of existing hydrogen bond networks can lead to significant alterations in the protein's structural dynamics and stability.

A key consequence of post-translational modifications is their ability to create or block docking sites for other proteins, thereby modulating protein-protein interactions. The negative charge and specific geometry of the sulfate group on threonine can serve as a recognition motif for binding partners. This is analogous to how phosphorylation mediates a vast array of protein interactions that are crucial for cellular signaling.

A notable example of this compound's role in protein-protein interactions involves the 14-3-3 family of scaffold proteins. These proteins are known to bind to phosphorylated serine and threonine residues on a multitude of target proteins, regulating their activity, localization, and stability. Interestingly, studies have shown that the negative charge, rather than the phosphate (B84403) group itself, is a primary determinant for ligand recognition by 14-3-3 proteins.

In a study investigating the binding requirements of 14-3-3 proteins, a phosphothreonine residue in a known 14-3-3 binding peptide was replaced with this compound. The results demonstrated that the sulfated peptide could still bind to 14-3-3ε, indicating that the sulfate group could effectively mimic the negative charge of the phosphate group in mediating this interaction. This finding underscores the importance of electrostatic interactions in the recognition of modified residues by protein binding domains.

The ability of this compound to substitute for phosphothreonine in binding to 14-3-3 proteins highlights both similarities and potential differences between these two modifications. Both sulfation and phosphorylation introduce a negative charge that can be recognized by specific protein domains. However, the sulfate group is distinct from the phosphate group in its size, geometry, and charge distribution.

| Feature | This compound | Phosphothreonine |

| Modifying Group | Sulfate (-SO3-) | Phosphate (-PO3^2-) |

| Size | Larger | Smaller |

| Charge at Neutral pH | -1 | -2 |

| Geometry | Tetrahedral | Tetrahedral |

| Potential for H-bonding | Acceptor | Acceptor and Donor (protonated forms) |

These differences suggest that while both modifications can mediate interactions based on negative charge, the specificity and affinity of these interactions may differ. For instance, the larger size of the sulfate group might create steric hindrance in some binding pockets while providing a better fit in others. The difference in charge at physiological pH could also lead to variations in the strength of electrostatic interactions. This suggests that sulfation and phosphorylation may have both overlapping and distinct roles in regulating protein-protein interactions, allowing for a finer tuning of cellular processes.

The initial discovery of O-sulfonation on serine and threonine in proteins such as a neuronal intermediate filament, a myosin light chain, and the cytoplasmic domain of the human orphan receptor tyrosine kinase Ror-2 suggests a potential role for this modification in signal transduction. nih.gov By modulating protein conformation and protein-protein interactions, this compound can influence the activity of enzymes and the flow of information through signaling pathways.

While specific signaling pathways regulated by this compound are still under investigation, the analogy with phosphorylation provides a framework for potential mechanisms. This compound could regulate enzyme activity by:

Altering the conformation of the active site: The binding of a sulfate group could induce a conformational change that either activates or inhibits the catalytic function of an enzyme.

Mediating the assembly of signaling complexes: this compound could serve as a docking site for adaptor proteins, kinases, or phosphatases, thereby recruiting them to specific locations and facilitating downstream signaling events.

Competing with phosphorylation: In some cases, sulfation and phosphorylation may occur at the same or nearby sites, leading to a competitive regulation of protein function.

Further research is needed to identify the specific kinases and sulfatases that regulate threonine sulfation and to elucidate the precise roles of this modification in cellular signaling networks.

Modulation of Protein-Protein Interactions Mediated by this compound[5].

Functional Significance of this compound in Specific Biological Contexts

The identification of this compound in a diverse range of proteins points to its involvement in various biological functions. nih.gov The presence of this modification in a neuronal intermediate filament suggests a role in neuronal structure and function. Intermediate filaments are crucial components of the cytoskeleton, and their assembly and dynamics are often regulated by post-translational modifications. This compound could potentially influence the polymerization and stability of these filaments.

Similarly, the discovery of this compound in a myosin light chain from a mollusk suggests a role in muscle contraction or cellular motility. nih.gov Myosin light chains are regulatory subunits of the myosin motor protein, and their modification can modulate motor activity.

The finding of this compound on the cytoplasmic domain of the human orphan receptor tyrosine kinase Ror-2 is particularly intriguing, as it directly implicates this modification in cell signaling. nih.gov Ror-2 is involved in developmental processes, and its activity is regulated by ligand binding and phosphorylation. The addition of a sulfate group to its intracellular domain could represent an additional layer of regulation, influencing its interaction with downstream signaling partners.

While the precise functional consequences of this compound in these specific contexts are yet to be fully elucidated, these initial findings have opened up new avenues of research into the regulatory roles of this novel post-translational modification.

This compound in Invertebrate Neuropeptides: Adipokinetic Hormones (AKHs)

This compound has been identified as a rare post-translational modification in the adipokinetic hormone (AKH) family of neuropeptides in insects. nih.govmdpi.com AKHs are primarily involved in the regulation of energy metabolism. nih.govmdpi.com They are typically short peptides, between eight to ten amino acids long, with blocked N- and C-termini that help ensure their stability. nih.govmdpi.com While modifications like phosphothreonine and C-mannosylation at tryptophan residues have been noted in AKHs, the presence of this compound represents a less common but significant alteration. nih.gov

Adipokinetic hormones are central regulators of energy mobilization in insects, functionally analogous to glucagon (B607659) in mammals. sdbonline.orgmdpi.com Produced in the neurosecretory cells of the corpora cardiaca, AKHs are released into the hemolymph during periods of high energy demand, such as flight. mdpi.comnih.gov Their primary function is to stimulate the breakdown of energy stores in the fat body, leading to the release of carbohydrates (trehalose) and lipids (diacylglycerols) into circulation to fuel metabolic activity. mdpi.commdpi.com AKHs are also known to be pleiotropic, inhibiting anabolic processes like protein and lipid synthesis to conserve energy for immediate needs and helping to manage oxidative stress. nih.gov

The specific role of this compound modification on AKH function is not yet detailed in extensive studies. However, post-translational modifications on neuropeptides are known to critically influence their biological activity by altering their conformation, stability, and interaction with receptors. The addition of a negatively charged sulfate group to a threonine residue would significantly change the peptide's physicochemical properties. This could potentially modulate the hormone's binding affinity and specificity for its G-protein-coupled receptor (AKHR), thereby fine-tuning the downstream signaling cascade that controls energy release.

While neuropeptides are known to regulate water and ion balance in insects, current research available from search results does not establish a direct link between this compound-modified AKHs and the regulation of water balance.

Neuropeptide signaling systems are ancient, with many having origins that trace back to the common ancestor of protostomes and deuterostomes. nih.gov The evolution of these systems involves changes in the neuropeptide sequences, their precursor proteins, and their receptors. Post-translational modifications add another layer of complexity and potential for evolutionary innovation. nih.gov

The sulfation of neuropeptides is a known critical modification in other peptide families, such as the sulfakinins (SKs), which are homologous to vertebrate cholecystokinin (B1591339) (CCK). nih.govnih.gov In SKs, a sulfated tyrosine residue is often essential for full biological activity, and this feature is conserved across various species. nih.govelifesciences.org

The occurrence of this compound in AKHs is rare, suggesting it may be a derived trait that appeared in specific insect lineages. nih.gov The presence or absence of this modification, and the enzymatic machinery required to produce it, could serve as a valuable phylogenetic marker for tracing the evolutionary relationships between different insect groups. The evolution of an enzyme capable of sulfating threonine within the AKH precursor points to a specific selective pressure where this modification provided a functional advantage, perhaps in optimizing energy regulation in response to unique environmental or metabolic demands faced by that lineage.

Theoretical Biological Implications in Extreme Environments

Recent studies investigating the stability of the 20 common proteinogenic amino acids in concentrated sulfuric acid (81% and 98% w/w)—an environment analogous to the clouds of Venus—have significant implications for the theoretical biochemistry of life in extreme environments. nih.govresearchgate.net Research demonstrated that while some amino acids remain stable, others undergo rapid chemical modification of their side chains, while the fundamental amino acid backbone remains intact. nih.govresearchgate.net

Threonine is one of the amino acids that is chemically modified in this environment. It undergoes sulfation, the addition of an SO₃H group to its hydroxyl side chain, to form this compound. nih.govresearchgate.net This reaction happens rapidly, yet the resulting this compound derivative is stable against further change. nih.gov This finding is crucial because it shows that a key biological building block is not destroyed but is converted into a stable derivative that could potentially be part of a biochemistry adapted to a sulfuric acid solvent. nih.gov The stability of the peptide backbone across 19 of the 20 tested amino acids in these conditions suggests that peptides and proteins could exist in such extreme settings. nih.govresearchgate.net

| Amino Acid Category | Behavior in Concentrated H₂SO₄ (81% and 98% w/w) | Specific Examples (Modification) | Source |

| Stable | Remain structurally unchanged for at least 4 weeks. | Glycine, Alanine, Valine, Leucine, Isoleucine, Proline, Phenylalanine (stable in 81%), Aspartic Acid, Glutamic Acid, Lysine, Arginine, Histidine | nih.govresearchgate.net |

| Reactive (Modified) | Undergo rapid side-chain modification but remain stable afterward. | Threonine (sulfated to this compound), Serine (sulfated), Cysteine (sulfated), Methionine (sulfated), Tyrosine (sulfonated), Tryptophan (suspected modification) | nih.govresearchgate.net |

| Reactive (Hydrolyzed) | Converted to another amino acid (in 81% H₂SO₄). | Asparagine (to Aspartic Acid), Glutamine (to Glutamic Acid) | nih.govresearchgate.net |

This table summarizes findings on the reactivity of biogenic amino acids in concentrated sulfuric acid at room temperature after 4 weeks.

Mechanisms of this compound Modification and Potential Demodification

The modification of threonine to this compound can occur through both biological and abiotic chemical pathways.

Biological Modification: In biological systems, protein sulfation is a post-translational modification that occurs in the trans-Golgi apparatus. nih.govnih.gov The process is catalyzed by a family of enzymes called sulfotransferases. creative-proteomics.com Specifically, tyrosylprotein sulfotransferase (TPST) is responsible for the well-studied sulfation of tyrosine residues. nih.govwikipedia.org The universal sulfate donor for these reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). wikipedia.orgmdpi.com

While tyrosine is the most common target for protein sulfation, research has shown that, on rare occasions, serine and threonine can also be sulfated. nih.gov The precise enzyme responsible for sulfating threonine in insect AKHs has not been fully characterized, but it is presumed to be a sulfotransferase that recognizes a specific sequence or structural motif within the AKH precursor protein.

Chemical Modification: As demonstrated in laboratory studies, this compound can be formed abiotically. The hydroxyl group of threonine reacts with concentrated sulfuric acid or chlorosulfonic acid in trifluoroacetic acid to rapidly form an O-sulfate ester derivative. nih.govresearchgate.netnih.gov This non-enzymatic mechanism is relevant to the potential existence and stability of such compounds in extreme environments rich in sulfuric acid. nih.gov

Potential for Demodification: Protein sulfation is generally considered to be a stable and irreversible modification. nih.gov In the cases that have been studied, particularly for tyrosine sulfation, no enzymatic mechanism for desulfation has been identified. nih.govwikipedia.org This suggests that once an AKH peptide is modified to contain this compound, it is not subsequently demodified, and the peptide remains in its sulfated state for its entire functional lifetime before being degraded.

Molecular Interactions and Structural Biology of Sulfothreonine Containing Molecules

High-Resolution Structural Analysis of Sulfothreonine Residues in Peptides and Proteins

There is a notable absence of published studies reporting high-resolution crystal structures or Nuclear Magnetic Resonance (NMR) data specifically for peptides and proteins containing this compound residues. Techniques such as X-ray crystallography and NMR spectroscopy are pivotal in determining the three-dimensional arrangement of atoms within a molecule. Without such data, a definitive and detailed description of the structural impact of sulfation on the threonine residue is not possible.

Conformational Dynamics of this compound-Modified Peptides

The conformational dynamics of a peptide, which describes the range of shapes it can adopt, are crucial for its biological activity. Methods like molecular dynamics (MD) simulations and various spectroscopic techniques are employed to study these dynamics. However, the scientific literature currently lacks specific studies that have applied these methods to investigate the conformational landscape of this compound-modified peptides. Therefore, information regarding the flexibility, preferred conformations, and the influence of the sulfate (B86663) group on the peptide backbone and side-chain orientations of this compound-containing peptides remains undetermined.

Intermolecular and Intramolecular Hydrogen Bonding Networks Involving this compound

Hydrogen bonds are fundamental to the structure and function of biomolecules. While general principles of hydrogen bonding in modified amino acids are understood, there is no specific research detailing the intramolecular (within the same molecule) or intermolecular (between different molecules) hydrogen bonding networks formed by the this compound residue. The sulfate group, with its potential hydrogen bond acceptors, could significantly alter the local hydrogen bonding environment, but the specifics of these interactions have not been experimentally or computationally elucidated.

Investigations into Protein-Ligand Binding Interfaces with this compound Involvement

The precise nature of how this compound participates in the binding of ligands to proteins is another area lacking investigation. Understanding these interfaces is critical for drug design and for deciphering biological recognition events.

Electrostatic Contributions of the Sulfate Moiety in Molecular Recognition

The sulfate group of this compound carries a significant negative charge, which is expected to play a crucial role in molecular recognition through electrostatic interactions. However, without experimental or computational studies on this compound-containing proteins, the specific electrostatic contributions of this moiety to binding affinity and specificity are unknown.

Role of Hydration and Solvent Effects in this compound Interactions

The interaction of a molecule with its surrounding solvent, typically water in biological systems, is a key determinant of its structure and interactions. The highly charged sulfate group of this compound is expected to strongly interact with water molecules, influencing the local hydration shell. However, no studies have specifically addressed the role of hydration and solvent effects on the interactions of this compound.

Analytical and Spectroscopic Characterization of Sulfothreonine

Mass Spectrometry-Based Methodologies for Sulfothreonine and its Peptide Conjugates

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound-containing peptides. Its high sensitivity allows for the detection of this modification at low abundance, while tandem MS (MS/MS) techniques provide the structural information necessary for its unambiguous identification and localization within a peptide sequence.

When sulfated peptides are analyzed by common collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) methods in a mass spectrometer, they exhibit a characteristic and highly facile fragmentation pattern. The most prominent fragmentation pathway is the neutral loss of the sulfur trioxide (SO₃) group, which corresponds to a mass difference of approximately 80 Da. longdom.orgnih.gov This loss often precedes the fragmentation of the peptide backbone itself, which can complicate the precise localization of the sulfo-moiety if multiple potential sulfation sites (serine, threonine, or tyrosine) exist within the peptide. nih.gov

In addition to the loss of SO₃, a secondary loss of sulfuric acid (H₂SO₄), corresponding to a mass difference of 98 Da, is also frequently observed. rsc.org Studies on the related compound, sulfoserine, have provided insight into the resulting ion structures. The loss of SO₃ generates a fragment ion that is structurally identical to the unmodified amino acid residue (e.g., threonine). rsc.org The fragment ion resulting from the loss of H₂SO₄ is proposed to have a cyclic aziridine (B145994) structure, formed by a nucleophilic attack of the amino group onto the β-carbon. rsc.org This dominant neutral loss is a key diagnostic feature for identifying the presence of a sulfo-modification.

Table 1: Dominant Fragmentation Pathways of this compound Peptides in CID/HCD

| Precursor Ion | Fragmentation Method | Key Fragmentation | Mass Loss (Da) | Resulting Fragment |

| [Peptide+sT+H]⁺ | CID / HCD | Neutral Loss of Sulfur Trioxide | 80.0 | [Peptide+T+H]⁺ |

| [Peptide+sT+H]⁺ | CID / HCD | Neutral Loss of Sulfuric Acid | 98.0 | [Peptide+aziridine+H]⁺ |

To overcome the limitation of labile group loss in CID and HCD, alternative fragmentation methods like electron-transfer dissociation (ETD) are employed. ETD is a non-ergodic fragmentation technique that tends to cleave the peptide backbone while preserving labile post-translational modifications. nih.govrsc.org When applied to this compound-containing peptides, ETD can generate c- and z-type fragment ions with the sulfo-group still attached, which is crucial for unambiguous site localization. longdom.orgrsc.org

However, the sulfo-ester bond can still be susceptible to cleavage even during ETD, leading to some neutral loss. nih.govcarlroth.comwordpress.com To enhance sequence coverage and confidence in identification, hybrid fragmentation techniques are often utilized. These include:

ETciD (Electron-Transfer/Collision-Induced Dissociation): This method subjects ions to both ETD and supplemental CID, generating a rich spectrum of c-, z-, b-, and y-ions.

EThcD (Electron-Transfer/Higher-Energy Collision Dissociation): Similar to ETciD, this technique combines ETD with HCD activation, providing comprehensive fragmentation data. nih.govorganicchemistrydata.org While EThcD increases the number of identified fragments, the HCD component can induce significant neutral loss from the sulfopeptide fragments. nih.gov

Research has also shown that analyzing sulfopeptides in negative ion mode can enhance the stability of the modification. carlroth.comsigmaaldrich.com Techniques like negative ETD (NETD) and negative ion electron capture dissociation (niECD) show particular promise for retaining the sulfonate group during fragmentation. carlroth.com

A significant analytical challenge is the differentiation of this compound (sT) from the isobaric modification phosphothreonine (pT). Both modifications add a nominal mass of 80 Da to the threonine residue. However, two primary strategies allow for their unambiguous distinction.

Computational and Theoretical Investigations of Sulfothreonine Chemistry

Quantum Chemical Calculations and Density Functional Theory (DFT) in Sulfothreonine Research

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate chemical behavior of sulfated amino acids like this compound. researchgate.net These computational methods provide detailed insights into molecular structures, reaction mechanisms, and energetic landscapes that are often difficult to obtain through experimental means alone. researchgate.netmdpi.com

Modeling Fragmentation Mechanisms and Energy Profiles of Sulfated Amino Acids

A significant area of research has been the application of DFT to model the fragmentation pathways of sulfated amino acids in the gas phase, which is crucial for interpreting mass spectrometry data. capes.gov.brru.nl Studies on the closely related sulfoserine have provided a foundational understanding of these processes. capes.gov.brru.nlresearchgate.net

Collision-induced dissociation (CID) of protonated sulfoserine predominantly results in the neutral loss of SO₃ (80 Da) or H₂SO₄ (98 Da). ru.nlresearchgate.net DFT calculations have been instrumental in elucidating the mechanisms behind these losses. capes.gov.brru.nl The proposed mechanism for the loss of SO₃ involves a proton transfer from the sulfo group's hydroxyl to the ester oxygen, leading to the cleavage of the S-O bond. This process results in the formation of an unmodified serine residue and SO₃. researchgate.net

For the loss of H₂SO₄, DFT calculations, in conjunction with infrared multiple photon dissociation (IRMPD) spectroscopy, have helped to identify the structure of the resulting fragment ion. capes.gov.brru.nl The data suggests the formation of an aziridine (B145994) structure, analogous to what is observed in the fragmentation of phosphoserine. capes.gov.br

The table below summarizes key fragmentation findings for protonated sulfoserine, which serves as a model for this compound.

| Precursor Ion | Fragmentation Method | Major Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| Protonated Sulfoserine | CID, IRMPD | SO₃ | 106 | Protonated Serine |

| Protonated Sulfoserine | CID, IRMPD | H₂SO₄ | 88 | Aziridine Structure |

This data is based on studies of sulfoserine and provides a model for the expected fragmentation of this compound. capes.gov.brru.nl

Conformational Analysis and Stability Predictions for this compound Structures

Computational methods are also employed to predict the stable conformations of sulfated amino acids. frontiersin.orgresearchmap.jp The conformational landscape of a molecule dictates its physical and chemical properties. For this compound, understanding its preferred three-dimensional structure is essential for comprehending its interactions in biological systems.

While specific studies focusing solely on this compound are limited, research on similar modified amino acids demonstrates the power of these computational techniques. frontiersin.org For instance, computational analyses of galactofuranoside cycles, which, like this compound, are flexible structures, have shown that different computational methods can yield varying results. frontiersin.org Methods like the Hartree-Fock (HF) method and DFT with the B3LYP functional have been used, but higher-level theories like RI-MP2 may be necessary for accurate energy calculations and to avoid computational artifacts like irreversible conformational changes during simulations. frontiersin.org

The stability of different conformers is evaluated by calculating their relative energies. The conformer with the lowest energy is predicted to be the most stable and, therefore, the most populated. These predictions are crucial for understanding how this compound might be recognized and processed by enzymes.

Molecular Dynamics (MD) Simulations of this compound in Biological Systems

Molecular dynamics (MD) simulations offer a powerful lens to study the dynamic behavior of molecules like this compound within a biological context. unifi.itmdpi.com These simulations can model the complex interplay between a molecule and its environment, including proteins and solvent molecules, over time. rsc.orgmdpi.com

Dynamics of Protein-Sulfothreonine Interactions and Conformational Changes

MD simulations can provide detailed, atomistic insights into how this compound interacts with proteins. plos.org These simulations can reveal the specific noncovalent interactions, such as hydrogen bonds and electrostatic interactions, that govern binding. rsc.org For example, simulations of sulfo-hirudin binding to thrombin have illustrated the key contacts and conformational changes that occur upon binding. researchgate.net

By simulating the system over time, researchers can observe the dynamic nature of these interactions and how they influence the conformation of both the protein and the this compound residue. plos.org This information is critical for understanding the molecular basis of recognition and catalysis by enzymes that act on sulfated proteins. The binding affinity of such interactions can be further quantified using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). plos.org

The table below outlines the types of insights that can be gained from MD simulations of protein-sulfothreonine interactions.

| Simulation Aspect | Information Gained | Relevance |

| Binding Pose | Preferred orientation of this compound in the active site. | Understanding substrate recognition. |

| Intermolecular Interactions | Identification of key hydrogen bonds, salt bridges, and van der Waals contacts. | Elucidating the forces driving binding. rsc.org |

| Conformational Changes | Dynamic changes in protein and ligand structure upon binding. | Understanding induced fit mechanisms. plos.org |

| Binding Free Energy | Quantitative estimation of binding affinity. plos.org | Predicting the strength of the interaction. |

Influence of Solvent and Microenvironment on this compound Reactivity

The surrounding solvent and local microenvironment can significantly impact the reactivity of a molecule. chemrxiv.orgnih.gov MD simulations are particularly well-suited to investigate these effects. unibs.itnih.gov Simulations can model the explicit interactions between this compound and water molecules or other cosolvents, revealing how the solvent shell influences the molecule's conformation and reactivity. mdpi.com

In Silico Approaches for Predicting and Designing Enzymatic Reactions Involving this compound

Computational methods are increasingly used not only to understand existing enzymatic reactions but also to predict new ones and to design novel enzymes. caver.cznih.govsemanticscholar.org These in silico approaches hold great promise for expanding the biocatalytic toolbox for reactions involving this compound.

Predicting whether a molecule like this compound can be a substrate for a particular enzyme is a key challenge. nih.govnih.gov One approach involves developing models based on the chemical and physical similarities between a query compound and known enzyme substrates. nih.govresearchgate.net For sulfotransferases, the enzymes responsible for sulfation, in silico models have been developed that can accurately predict substrates and inhibitors. nih.gov These models often incorporate insights from molecular dynamics simulations about binding and reactivity. nih.gov

Furthermore, computational enzyme design aims to create new enzymes with desired catalytic activities. eurekalert.orgsdu.dk This can involve redesigning existing protein scaffolds to accommodate a new reaction or designing a completely new protein de novo. caver.cznih.gov For a reaction involving this compound, this might entail designing a sulfotransferase with altered substrate specificity or a sulfatase that can remove the sulfate (B86663) group. Computational tools like ROSETTA have been used to design enzymes for various reactions, and similar approaches could be applied to this compound-modifying enzymes. nih.gov The development of machine learning methods is also accelerating the ability to design enzymes for complex, multi-step reactions. eurekalert.org

The table below lists some of the computational approaches used for predicting and designing enzymatic reactions.

| Computational Approach | Application | Example |

| Similarity-Based Models | Predicting enzyme-substrate relationships. nih.govresearchgate.net | Identifying potential sulfotransferases for this compound. nih.gov |

| Molecular Docking | Predicting the binding mode of a substrate in an enzyme's active site. plos.org | Docking this compound into the active site of a putative sulfatase. |

| De Novo Enzyme Design | Creating novel enzymes with new catalytic functions. caver.cznih.gov | Designing a sulfotransferase with tailored specificity. |

| Machine Learning | Predicting reaction outcomes and designing complex catalysts. eurekalert.orgru.nl | Developing a model to predict the products of enzymatic reactions on this compound. |

Cheminformatics and Reaction Rule-Based Platforms for Biosynthetic Pathway Exploration

The elucidation of biosynthetic pathways for natural products has been significantly advanced by the advent of computational tools. These platforms employ a range of algorithms to predict gene clusters responsible for the synthesis of secondary metabolites and to forecast the chemical reactions involved. While direct, published applications of these platforms specifically to the complete biosynthetic pathway of this compound are not extensively detailed in available literature, the principles and functionalities of these tools are highly relevant for its exploration. The computational investigation of sulfated natural products and amino acid biosynthesis provides a strong framework for how such an exploration would proceed.

Cheminformatics and reaction rule-based platforms are instrumental in navigating the vast genomic data to identify potential biosynthetic gene clusters (BGCs). Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unknown Regions Finder) are designed to mine microbial genomes for BGCs. acs.org They operate by identifying signature genes, such as those encoding non-ribosomal peptide synthetases (NRPSs) or polyketide synthases (PKSs), which are often involved in the biosynthesis of complex natural products. For a hybrid compound like this compound, which contains an amino acid core and a sulfate group, these platforms could be used to identify gene clusters containing both NRPS-like domains and genes associated with sulfur metabolism.

Reaction rule-based platforms, such as PathPred, take a different yet complementary approach. dokumen.pub Instead of relying solely on gene cluster identification, PathPred predicts multi-step metabolic pathways by applying known enzymatic transformation patterns, which are encoded in databases like the KEGG RPAIR. dokumen.pub This approach is particularly powerful for predicting the synthesis of compounds like this compound, as it can infer novel pathways by recognizing the chemical logic of structural modifications, such as the sulfation of a threonine-like intermediate. dokumen.pub

The computational analysis of natural products that interact with sulfotransferases (SULTs), the enzymes responsible for sulfation, offers further insights. nih.govmdpi.com In silico methods, including statistical analysis (like Principal Component Analysis - PCA) and molecular docking, are used to explore the chemical space of natural SULT ligands. nih.govmdpi.com These studies help to understand the structural and physicochemical properties that favor interaction with SULTs, which can, in turn, inform the prediction of the specific sulfotransferase enzyme involved in this compound biosynthesis. nih.govmdpi.com

The table below summarizes some of the key computational tools and their potential application in the exploration of this compound biosynthesis.

| Computational Tool/Platform | Primary Function | Relevance to this compound Biosynthesis Exploration |

| antiSMASH | Identifies biosynthetic gene clusters in bacteria and fungi. acs.org | Can be used to locate the gene cluster responsible for producing the peptide backbone of this compound and to identify potential sulfotransferase-encoding genes within or near the cluster. acs.org |

| SMURF | Specifically designed for mining secondary metabolite gene clusters in fungi. acs.org | Similar to antiSMASH, it can help identify the BGC for this compound in fungal producers. acs.org |

| PathPred | Predicts enzyme-catalyzed multi-step metabolic pathways based on chemical transformation patterns. dokumen.pub | Could predict the specific enzymatic steps involved in the sulfation of the threonine precursor. dokumen.pub |

| ROCS (Rapid Overlay of Chemical Structures) | A tool used for similarity searches between molecules. nih.govmdpi.com | Can be employed to find other natural products with similar structural motifs to this compound, potentially revealing related biosynthetic pathways. nih.govmdpi.com |

| Molecular Docking Software | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com | Can be used to model the interaction between a potential sulfotransferase enzyme and the threonine precursor to validate the enzyme's role in the pathway. nih.govmdpi.com |

Detailed research findings from computational analyses of related compounds further underscore the potential for these methods in studying this compound. For instance, the analysis of sulfated peptides using mass spectrometry can be enhanced with computational tools to distinguish between sulfation and phosphorylation, a common analytical challenge. researchgate.net Furthermore, in silico analysis has been successfully used to delineate the biosynthesis pathways of other complex natural products, such as the triterpenoid (B12794562) sporulene in Bacillus subtilis and artemisinin (B1665778) in Artemisia annua, demonstrating the power of these approaches in understanding and potentially engineering natural product biosynthesis. nih.govphcog.com

While a dedicated in silico study on the complete biosynthetic pathway of this compound using reaction rule-based platforms is yet to be widely published, the existing tools and methodologies provide a clear and promising path forward for its comprehensive computational exploration.

Emerging Research Directions and Future Perspectives on Sulfothreonine

Discovery of Novel Sulfothreonine-Modifying Enzymes and Biosynthetic Pathways

The enzymatic machinery responsible for the addition and removal of sulfate (B86663) groups on threonine residues is a critical area of investigation. The discovery of novel enzymes and the elucidation of their biosynthetic pathways are fundamental to understanding the regulation and function of this compound.

Recent research has begun to shed light on the enzymes that may be involved in this compound metabolism. For instance, studies on the biosynthesis of the sulfur-containing amino acid methionine have revealed novel enzymatic pathways that could have broader implications for sulfur-based modifications. nih.gov A newly identified L-homocysteine synthase (MetM) in Streptomyces utilizes O-phospho-L-homoserine, an intermediate in the threonine biosynthetic pathway, to generate L-homocysteine. nih.gov This discovery highlights a potential intersection between threonine and sulfur metabolism, suggesting that enzymes with homology to those in known amino acid biosynthetic pathways could be involved in this compound formation.

Furthermore, the discovery of unique lanthionine (B1674491) synthetases, termed LanL, provides another avenue for exploration. plos.org These enzymes catalyze the dehydration of serine and threonine residues and the subsequent intramolecular addition of cysteine thiols. plos.org While distinct from direct sulfation, this process underscores the existence of diverse enzymatic strategies for modifying serine and threonine residues, which could include sulfation. The directed evolution of enzymes and biosynthetic pathways is also a promising approach to identify or engineer enzymes with this compound-modifying capabilities. nih.govmdpi.com By manipulating existing enzymes, researchers can create novel biocatalysts and explore new biosynthetic routes. nih.govmdpi.comfrontiersin.org

The identification of genes involved in phytochemical biosynthesis through multi-omics approaches offers a template for discovering this compound-related genes. frontiersin.org Techniques such as co-expression analysis and the mining of genomic data for gene clusters can pinpoint candidate enzymes. frontiersin.org

Unraveling Undescribed Biological Roles and Regulatory Networks of this compound

While the biological significance of tyrosine sulfation in processes like protein-protein interactions is well-documented, the specific roles of this compound are less understood. capes.gov.brnih.gov Emerging evidence suggests its involvement in a range of physiological and pathological processes.

A notable example of this compound's biological relevance comes from the study of adipokinetic hormones (AKHs) in insects. A this compound-containing adipokinetic peptide was identified in the twig wilter Holopterna alata, representing a novel post-translational modification in this hormone family. mdpi.comresearchgate.net This modification likely influences the hormone's function in regulating energy metabolism. researchgate.net The presence of this compound in such a critical signaling molecule suggests its potential role in modulating peptide hormone activity across different species.

Gene regulatory networks (GRNs) play a pivotal role in controlling gene expression and, consequently, the downstream cellular processes where sulfated proteins might be involved. nih.govnih.govplos.orgplos.org Understanding how this compound modification is integrated into these complex networks is a key research objective. The Pho regulon, a vast regulatory network in bacteria that responds to inorganic phosphate (B84403) starvation, demonstrates the intricate cross-talk between different nutritional and metabolic pathways. frontiersin.org It is plausible that similar regulatory circuits govern sulfur metabolism and this compound modification in response to environmental cues.

Furthermore, the dysregulation of enzymes involved in sulfur metabolism, such as thiosulfate (B1220275) sulfurtransferase (TST), has been implicated in a variety of diseases associated with oxidative stress and mitochondrial dysfunction. nih.gov This connection raises the possibility that aberrant this compound modification could contribute to the pathology of these conditions.

Advancements in Analytical Strategies for Comprehensive Sulfoproteomics and Single-Cell Analysis

The study of this compound and the broader sulfoproteome has been hampered by analytical challenges, particularly the labile nature of the sulfate modification during mass spectrometry (MS) analysis. nih.govnih.gov However, recent advancements in analytical techniques are paving the way for more comprehensive and sensitive detection.

High-resolution mass spectrometry is a cornerstone for identifying and characterizing post-translational modifications. mdpi.comresearchgate.net Researchers are developing specialized MS-based workflows to improve the analysis of sulfoproteins. researchgate.net These efforts include the use of negative ion mode to enhance ionization efficiency and soft-ionization/fragmentation techniques to minimize the loss of the sulfate group during analysis. researchgate.net

A significant breakthrough has been the adaptation of phosphoproteomics workflows for sulfoproteome analysis. nih.gov By using serial enrichment strategies followed by high-resolution MS and tandem MS (MS/MS), researchers can co-enrich and identify sulfotyrosine-containing peptides. nih.gov This approach, which can distinguish between the isobaric sulfation and phosphorylation modifications, has led to the discovery of numerous new sulfoproteins. nih.gov While focused on sulfotyrosine, these methods can likely be adapted for the more challenging detection of this compound. The use of different fragmentation methods, such as collision-induced dissociation (CID) and electron-transfer dissociation (ETD), can also help to distinguish between sulfo- and phosphopeptides. researchgate.net

The development of enrichment protocols is crucial for isolating and increasing the abundance of sulfated proteins and peptides for analysis. researchgate.net This is particularly important for less abundant modifications like this compound.

At the single-cell level, techniques like single-cell RNA sequencing (scRNA-seq) are providing unprecedented insights into cellular heterogeneity and gene expression patterns. biorxiv.orgnih.govmdpi.combioconductor.orgyoutube.com While direct single-cell analysis of this compound is not yet established, integrating scRNA-seq data with proteomic data can help to infer the cellular contexts in which this compound modifications are likely to occur.

| Analytical Strategy | Description | Key Advancement | Reference |

| High-Resolution Mass Spectrometry | Utilizes instruments with high mass accuracy to differentiate between sulfated and phosphorylated peptides. | Improved ability to distinguish isobaric modifications. | mdpi.comnih.gov |

| Phosphoproteomics Workflow Adaptation | Employs enrichment and analysis techniques developed for phosphopeptides to co-enrich and identify sulfopeptides. | Enabled the first sulfoproteome-wide studies. | nih.gov |

| Specialized Fragmentation Techniques | Uses methods like ETD to preserve the labile sulfate group during tandem mass spectrometry. | Better localization of the sulfation site within a peptide. | researchgate.net |

| Single-Cell RNA Sequencing | Provides gene expression profiles of individual cells, allowing for the identification of cells likely expressing sulfating enzymes. | Inference of cellular context for sulfation events. | biorxiv.orgnih.gov |

Development of this compound-Based Chemical Probes and Mimics for Biological Studies

To functionally investigate the roles of this compound, researchers are developing chemical tools such as probes and mimics. nih.gov These tools allow for the specific labeling, visualization, and perturbation of this compound-containing proteins.

Activity-based chemical probes are designed to covalently bind to the active site of enzymes, providing a way to profile the activity of sulfotransferases and sulfatases that may act on threonine. nih.govnih.gov These probes typically contain a reactive "warhead," a recognition element, and a reporter tag for detection. The development of such probes for this compound-modifying enzymes would be a significant step forward in understanding their regulation and function.

In addition to probes, synthetic mimics of this compound are being created to study the effects of this modification on protein structure and function. For example, in studies of the HIV-1 envelope protein, cysteic acid has been used as a non-cleavable analog of sulfoserine and this compound in synthetic peptides. asm.org This allows for the investigation of how this type of modification influences protein conformation and interactions without the complication of enzymatic removal. The use of synthetic polymers to create hydrogels that mimic the extracellular matrix also offers a platform to study how sulfated modifications on proteins influence cell behavior. nih.gov Furthermore, artificial cell mimics provide a simplified and controllable environment to study specific aspects of cell biology, including the role of post-translational modifications like this compound. nih.gov

The development of sulfonyl fluoride-based chemical probes has also shown promise in targeting specific protein residues, which could be adapted for studying this compound-binding proteins. rsc.org

| Chemical Tool | Application | Example | Reference |

| Activity-Based Probes | To identify and profile the activity of enzymes that modify this compound. | Development of probes for sirtuins, which could be adapted for sulfotransferases. | nih.govnih.gov |

| This compound Mimics | To study the structural and functional consequences of threonine sulfation in peptides and proteins. | Use of cysteic acid as a stable analog in synthetic peptides. | asm.org |

| Sulfonyl Fluoride Probes | Covalent modification of specific amino acid residues to study protein interactions. | Probes developed to target cereblon. | rsc.org |

| Artificial Cell Mimics | To study the biophysical and biochemical effects of this compound in a controlled environment. | Simplified systems to investigate cytoskeleton biophysics and membrane organization. | nih.gov |

Integration of Multi-Omics Data to Understand this compound's Systems-Level Impact

A comprehensive understanding of this compound's role in biology requires a systems-level approach, integrating data from various "omics" platforms. nih.govfrontlinegenomics.comfrontiersin.org This includes genomics, transcriptomics, proteomics, and metabolomics.

By combining these datasets, researchers can build a more complete picture of how this compound modification is regulated and what its downstream consequences are. nih.govbiorxiv.org For example, integrating transcriptomic data (identifying the expression of sulfotransferase genes) with proteomic data (identifying this compound-modified proteins) can reveal the specific cellular pathways and processes that are under the control of this modification.

Multi-omics integration can help to construct regulatory networks that show the interplay between different molecular layers, from gene expression to protein modification to metabolic changes. nih.gov This approach has been successfully used to study complex traits in organisms like common wheat and to understand disease pathogenesis. nih.govbiorxiv.org

| Omics Data Type | Information Provided | Integrated Insight |

| Genomics | Identifies genes encoding potential sulfotransferases and sulfatases. | Links genetic variations to changes in this compound levels. |

| Transcriptomics | Measures the expression levels of sulfotransferase and sulfatase genes under different conditions. | Reveals the regulatory control of this compound-modifying enzymes. |

| Proteomics | Identifies proteins modified with this compound and quantifies their abundance. | Pinpoints the direct targets of this compound modification. |

| Metabolomics | Measures changes in metabolite levels that may result from altered enzyme activity due to sulfation. | Elucidates the metabolic consequences of this compound modification. |

Q & A

Q. What workflows integrate this compound proteomics with transcriptomic or metabolomic datasets?

- Methodological Answer : Use cross-omics correlation tools (e.g., mixOmics in R) to identify co-regulated pathways. Prioritize this compound sites with significant fold changes (p<0.01, FDR-corrected) and overlay onto KEGG or Reactome networks. Validate using siRNA knockdown followed by qRT-PCR or targeted metabolomics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.